Formyl-leurosine
Overview
Description
Formyl-leurosine is a compound with the molecular formula C46H54N4O10 and a molecular weight of 822.94 . It is used as a reference standard for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of formylated compounds, such as formyl-leurosine, often involves the formylation of primary amines . One method involves the use of formic acid and N,N-dicyclohexylcarbodiimmide (DCC) in liquid phase .Molecular Structure Analysis
Formyl-leurosine is a complex molecule with a large number of atoms. Its structure is likely to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The formyl group in formyl-leurosine is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM .Chemical Reactions Analysis
Formyl-leurosine, like other formylated compounds, can undergo a variety of chemical reactions. For example, the ε-amine of lysine, a strong nucleophile in proteins, can react with formaldehyde to result in formylation .Physical And Chemical Properties Analysis
Formyl-leurosine is a solid compound with a melting point of 200-210°C . It is slightly soluble in chloroform and methanol . It is also hygroscopic, meaning it readily absorbs moisture from the air .Safety And Hazards
Future Directions
Formyl-leurosine, like other formylated compounds, has potential applications in various fields. For instance, formyl peptide receptors (FPRs), which interact with formylated peptides, are considered important biomarkers for neurological diseases . Therefore, formyl-leurosine and other formylated compounds could be used in the development of new therapeutic targets for these diseases .
properties
IUPAC Name |
methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDSBTCHEGZWCV-HLTPFJCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968854 | |
Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formyl-leurosine | |
CAS RN |
54022-49-0 | |
Record name | Formyl-leurosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 22-Oxo-O~3'~,3'-cyclovincaleukoblastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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